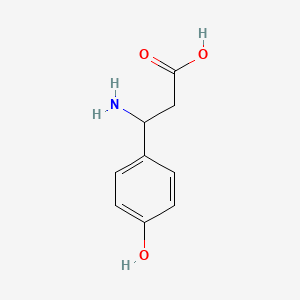

3-氨基-3-(4-羟基苯基)丙酸

描述

Synthesis Analysis

The synthesis of derivatives closely related to 3-Amino-3-(4-hydroxyphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, is aimed at improving chemical stability and liposolubility. These derivatives can be readily hydrolyzed to release bioactive compounds like danshensu, demonstrating the compound's role in the synthesis of biologically relevant molecules (Lei Chen et al., 2016).

Molecular Structure Analysis

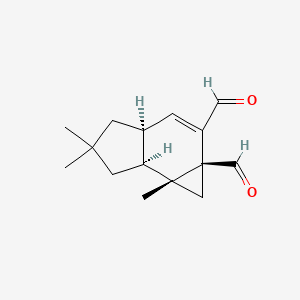

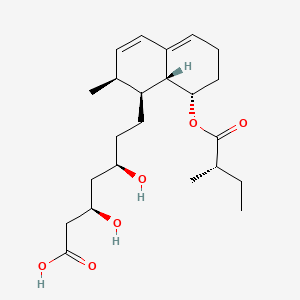

Detailed molecular structure analysis has been conducted on derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, revealing intra- and inter-H-bonds in zwitterionic monomer and dimer structures. These studies offer insights into the compound's electronic structure and hydrogen bonding, elucidating its behavior in various chemical contexts (L. Pallavi & J. Tonannavar, 2020).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-3-(4-hydroxyphenyl)propanoic acid and its derivatives includes transformations under various conditions. For instance, derivatives have been synthesized through reactions such as halolactonization-hydroxylation, demonstrating the compound's versatility in forming structurally complex and functionally diverse molecules (Shengming Ma et al., 2004).

Physical Properties Analysis

The physical properties of 3-Amino-3-(4-hydroxyphenyl)propanoic acid derivatives, such as crystal structure and solvate formation, have been characterized using X-ray diffraction analysis. These studies provide valuable information on the compound's solid-state characteristics, facilitating the understanding of its physical behavior and potential applications (Limin He et al., 2011).

Chemical Properties Analysis

3-Amino-3-(4-hydroxyphenyl)propanoic acid and its analogs exhibit a range of chemical properties, including the ability to act as precursors for the synthesis of opioid antagonists. This highlights the compound's significance in medicinal chemistry, where it serves as a building block for the development of pharmacologically active molecules (Yixin Lu et al., 2006).

科学研究应用

聚苯并噁嗪合成中酚化的替代品

3-(4-羟基苯基)丙酸,称为苯乙酸 (PA),为聚苯并噁嗪(一种高性能聚合物)的合成中酚提供了一种可持续的替代品。它在无溶剂费希尔酯化和随后的生物基胺反应中使用,可生成几乎 100% 的生物基苯并噁嗪端封分子。该方法以其无溶剂工艺而著称,并产生具有适用于广泛应用的合适热和热机械性能的材料 (Trejo-Machin 等,2017)。

水凝胶的功能性改性

用各种胺(包括 2-氨基-3-(4-羟基苯基)丙酸)改性的辐射诱导聚乙烯醇/丙烯酸 (PVA/AAc) 水凝胶表现出增强的溶胀性能。这些改性还赋予聚合物更大的热稳定性,由于其有希望的生物活性,在医学领域具有潜在应用 (Aly 和 El-Mohdy,2015)。

抗衰老护肤成分

3-(4-羟基苯基)丙酸酰胺用于抗衰老护肤品中。它的生物学特性(称为苯乙酰胺)被用于预防皮肤皱纹,突出了其在皮肤病学产品中的应用 (Wawrzyniak 等,2016)。

抗真菌肽研究

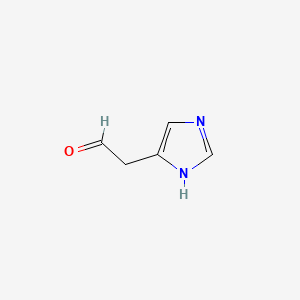

在计算肽学中,该化合物因其在新抗真菌三肽的结构和反应性中的作用而受到研究。该研究重点关注了解分子特性和预测生物活性评分,有助于药物设计过程 (Flores-Holguín 等,2019)。

氟化 L-酪氨酸的合成

该化合物是氟化 L-酪氨酸衍生物不对称合成的核心。该合成涉及烷基化和水解等关键步骤,表明其在生产特殊氨基酸中的重要性 (Monclus 等,1995)。

固相肽合成

3-(4-羟甲基苯硫基)丙酸 (HMPPA) 用作固相肽合成中的新型安全捕获连接剂。该应用展示了其在简化合成过程中的效用,为类似连接剂提供了一种具有成本效益的替代品 (Erlandsson 和 Undén,2006)。

酪氨酸激酶抑制剂

源自 3-(4-羟基苯基)丙酸的化合物可抑制白细胞介素-2 可诱导的 T 细胞激酶 (Itk),这是 Th2 细胞相关疾病中的靶标。这些衍生物从澳大利亚雨林树木 Polyscias murrayi 中分离出来,在药学化学中具有潜在应用 (Buchanan 等,2005)。

阻燃材料中的应用

3-(羟基苯基膦酰基)丙酸 (HPPA) 被探索用作纤维素织物的阻燃剂,展示了其在提高材料安全性方面的潜力 (Zhang、Kim 和 Lee,2008)。

安全和危害

The safety data sheet for 3-Amino-3-(4-hydroxyphenyl)propanoic acid recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The future directions of 3-Amino-3-(4-hydroxyphenyl)propanoic acid research are promising. One paper underscores the potential utility of the novel 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for further development as a foundational platform for novel antimicrobial agents targeting emerging and drug-resistant bacterial and fungal pathogens .

属性

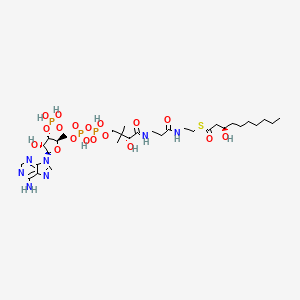

IUPAC Name |

3-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHNHPXFNEZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975898 | |

| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

CAS RN |

6049-54-3 | |

| Record name | β-Amino-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine](/img/structure/B1219034.png)